molecular formula C14H14FNO3 B7559412 2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid

2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid

カタログ番号 B7559412
分子量: 263.26 g/mol
InChIキー: JEFLGMNGYFPAFD-VMPITWQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is also known as CFTR corrector or VX-809, which is a drug used in the treatment of cystic fibrosis. The compound is a member of the class of correctors that are designed to correct the folding and trafficking of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

作用機序

The mechanism of action of 2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid involves the correction of the folding and trafficking of the CFTR protein. The compound binds to the CFTR protein and stabilizes its structure, allowing it to function properly. This results in the restoration of salt and water transport across cell membranes, which helps to reduce the buildup of mucus in the lungs and other organs.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of functional CFTR protein in cells that carry the most common CFTR mutation, F508del. This leads to the restoration of CFTR-mediated chloride transport and improved hydration of airway surfaces. The compound has also been shown to reduce the viscosity of mucus in the lungs, which improves lung function and reduces the risk of respiratory infections.

実験室実験の利点と制限

One of the main advantages of 2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid is its ability to correct the folding and trafficking of the CFTR protein, which is a major cause of cystic fibrosis. The compound has been shown to be effective in preclinical studies and has the potential to be a promising therapeutic agent for the treatment of cystic fibrosis. However, there are also some limitations to its use in lab experiments. The compound is relatively new, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the compound may not be effective in all patients with cystic fibrosis, and more research is needed to identify patient populations that may benefit from its use.

将来の方向性

There are several future directions for the research and development of 2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid. One direction is to continue preclinical and clinical studies to further evaluate the safety and efficacy of the compound. Another direction is to explore the potential use of the compound in combination with other drugs for the treatment of cystic fibrosis. Additionally, more research is needed to understand the mechanism of action of the compound and to identify patient populations that may benefit from its use. Finally, there is a need to develop more efficient and cost-effective synthesis methods for the compound to enable its widespread use in research and clinical settings.

合成法

The synthesis of 2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid involves a series of chemical reactions. The first step involves the reaction of 2-cyclopropylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (E)-3-(2-fluorophenyl)prop-2-en-1-amine to obtain the desired compound.

科学的研究の応用

2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. The compound is a CFTR corrector that is designed to correct the folding and trafficking of the CFTR protein. The CFTR protein is responsible for regulating the movement of salt and water in and out of cells. Mutations in the CFTR gene result in the production of a defective CFTR protein that is unable to function properly. This leads to the buildup of thick, sticky mucus in the lungs, pancreas, and other organs, which can cause serious health problems.

特性

IUPAC Name

2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c15-12-4-2-1-3-10(12)5-8-13(17)16(9-14(18)19)11-6-7-11/h1-5,8,11H,6-7,9H2,(H,18,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFLGMNGYFPAFD-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=O)O)C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(CC(=O)O)C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。